

Synthesis and Purification of N-Methylform-D1-amide: A Technical Guide

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Compound of Interest

Compound Name: *N-Methylform-D1-amide*

Cat. No.: *B1418710*

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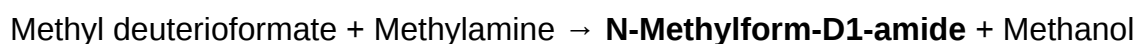
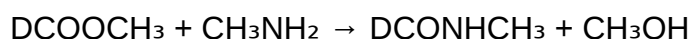
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of **N-Methylform-D1-amide**, a deuterated analog of N-methylformamide. This isotopically labeled compound is a valuable tool in various scientific fields, including drug metabolism studies, mechanistic investigations, and as an internal standard in analytical chemistry. This document outlines a probable synthetic route, detailed experimental protocols based on established chemical principles, purification techniques, and methods for characterization.

Synthesis of N-Methylform-D1-amide

The most direct and plausible method for the synthesis of **N-Methylform-D1-amide** is the reaction of methyl deuterioformate with methylamine. This reaction is an example of aminolysis of an ester, where the amine nucleophile attacks the carbonyl carbon of the ester, leading to the formation of an amide and an alcohol as a byproduct.

Reaction:



This method is advantageous due to the commercial availability of the starting materials and the generally high yields achieved in similar amidation reactions.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of **N-Methylform-D1-amide**, derived from general procedures for the synthesis of N-methylformamide.^[1] Researchers should adapt and optimize these conditions based on their specific laboratory settings and available equipment.

Materials and Reagents:

- Methyl deuterioformate (DCOOCH_3)
- Methylamine (CH_3NH_2) (as a solution in a suitable solvent like THF or methanol, or as a gas)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Methanol)
- Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Ice bath
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl deuterioformate in an anhydrous solvent (e.g., THF).
- **Addition of Methylamine:** Cool the solution in an ice bath. Slowly add a solution of methylamine to the stirred solution of methyl deuterioformate. If using methylamine gas, it can be bubbled through the solution at a controlled rate. The molar ratio of methylamine to methyl deuterioformate should be approximately 1.1:1 to ensure complete conversion of the ester.

- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is typically stirred for several hours (e.g., 12-24 hours) to ensure completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up:
 - Once the reaction is complete, remove the solvent and the byproduct (methanol) under reduced pressure using a rotary evaporator.
 - The crude **N-Methylform-D1-amide** is obtained as an oily residue.

Purification of N-Methylform-D1-amide

Purification of the crude product is essential to remove any unreacted starting materials, byproducts, and residual solvent. For **N-Methylform-D1-amide**, a low molecular weight and polar compound, fractional distillation under reduced pressure is the most effective purification method.^[2]

Experimental Protocol: Fractional Distillation

Apparatus:

- Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flask)
- Vacuum pump
- Heating mantle
- Thermometer

Procedure:

- Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed to maintain a vacuum.

- **Distillation:** Transfer the crude **N-Methylform-D1-amide** to the distillation flask. Begin heating the flask gently under reduced pressure.
- **Fraction Collection:** Collect the fraction that distills at the expected boiling point of **N-Methylform-D1-amide**. The boiling point will be lower than the atmospheric boiling point of N-methylformamide (180-185 °C) due to the reduced pressure. It is crucial to monitor the temperature and pressure closely to collect the pure fraction.
- **Purity Check:** The purity of the collected fractions should be assessed using analytical techniques such as GC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

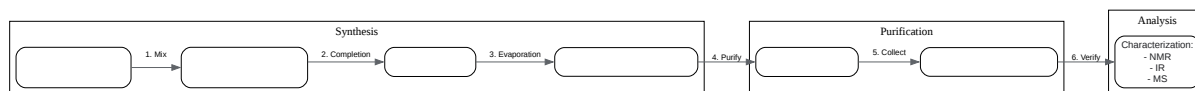
While specific quantitative data for the synthesis of **N-Methylform-D1-amide** is not readily available in the public domain, the following table presents the known physical properties of the target compound and its non-deuterated analog for reference.

Property	N-Methylform-D1-amide	N-Methylformamide	Reference(s)
Molecular Formula	C ₂ H ₄ DNO	C ₂ H ₅ NO	[3]
Molecular Weight	60.07 g/mol	59.07 g/mol	[3]
Boiling Point (at 760 mmHg)	~182.5 °C (estimated)	180-185 °C	[4]
CAS Number	26103-38-8	123-39-7	[3]

Mandatory Visualization

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of **N-Methylform-D1-amide**.



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Caption: Workflow for the synthesis and purification of **N-Methylform-D1-amide**.

Characterization

The identity and purity of the synthesized **N-Methylform-D1-amide** should be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR spectroscopy will show the presence of the methyl group protons. The signal for the formyl proton will be absent due to deuteration.
 - ^{13}C NMR spectroscopy will show the characteristic signals for the methyl carbon and the carbonyl carbon.
 - ^2H (Deuterium) NMR spectroscopy can be used to confirm the incorporation of deuterium at the formyl position.
- Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C=O stretching vibration for the amide group. The N-H stretching and bending vibrations will also be present. The C-D stretching vibration will appear at a lower frequency compared to the C-H stretch of the non-deuterated analog.^{[5][6]}
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, showing a molecular ion peak corresponding to the mass of **N-Methylform-D1-amide** ($m/z = 60.07$).^{[3][7]}

This technical guide provides a foundational understanding for the synthesis and purification of **N-Methylform-D1-amide**. Researchers are encouraged to consult the cited literature and adapt the described procedures to their specific needs for successful and efficient production of this valuable isotopically labeled compound.

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